molecular formula C13H10N2O B189133 N-(1-cyano-2-naphthyl)acetamide CAS No. 6329-24-4

N-(1-cyano-2-naphthyl)acetamide

Cat. No.: B189133
CAS No.: 6329-24-4
M. Wt: 210.23 g/mol
InChI Key: FDTWGIMHPCGOJX-UHFFFAOYSA-N
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Description

N-(1-Cyano-2-naphthyl)acetamide is a naphthalene derivative featuring an acetamide group at the 2-position and a cyano (-CN) substituent at the 1-position of the naphthalene ring.

Properties

CAS No.

6329-24-4

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

N-(1-cyanonaphthalen-2-yl)acetamide

InChI

InChI=1S/C13H10N2O/c1-9(16)15-13-7-6-10-4-2-3-5-11(10)12(13)8-14/h2-7H,1H3,(H,15,16)

InChI Key

FDTWGIMHPCGOJX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=C1)C#N

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=C1)C#N

Other CAS No.

6329-24-4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares N-(1-cyano-2-naphthyl)acetamide with key structural analogs, highlighting substituent effects on molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1-CN, 2-acetamide C₁₃H₁₀N₂O 210.24 High polarity due to -CN; potential reactivity in nucleophilic additions
N-(Naphthalene-1-yl)acetamide 1-acetamide C₁₂H₁₁NO 185.22 Parent compound; synthesized via acetic anhydride and 1-naphthylamine
N-(1-Naphthyl)-2-phenylacetamide 1-acetamide, 2-phenyl C₁₈H₁₅NO 261.32 Bulky phenyl group enhances lipophilicity; structural analog
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide 2-morpholinoethyl, 2-naphthyloxy C₁₈H₂₂N₂O₃ 314.38 Cytotoxic (IC₅₀ ~3.16 µM, comparable to cisplatin); basic morpholine moiety enhances solubility
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide 3-Cl, trichloroacetamide C₈H₅Cl₄NO 281.95 Electron-withdrawing Cl groups stabilize crystal packing; monoclinic system
Key Observations:
  • Electron-Withdrawing vs.
  • Solubility: The morpholinoethyl group in the cytotoxic analog introduces water-solubility, whereas the cyano group may enhance solubility in polar aprotic solvents.
  • Crystal Packing: Meta-substituted trichloro-acetamides exhibit varied crystal systems (monoclinic vs. triclinic), suggesting that substituent position and electronic effects critically influence solid-state geometry.

Physical and Toxicological Properties

  • Hydrogen Bonding: Crystallographic data for N-(1-Naphthyl)acetoacetamide () reveals keto-enol tautomerism and N–H⋯O hydrogen bonding, which could stabilize the cyano analog’s crystal lattice .

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